3-Methylcyclohexane-1-carbaldehyde

Übersicht

Beschreibung

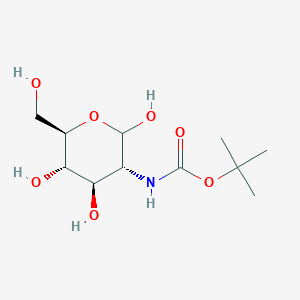

3-Methylcyclohexane-1-carbaldehyde (MCHC) is an organic compound with a molecular formula of C7H10O. It is a colorless liquid with a strong odor and is used as a flavoring agent in the food and beverage industry. MCHC is also used in the synthesis of pharmaceuticals, fragrances, and dyes. It has been used in the laboratory for various scientific research applications due to its unique properties and wide range of applications.

Wissenschaftliche Forschungsanwendungen

1. Excited-State Intramolecular Proton-Transfer Mechanisms

3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde, in a methylcyclohexane solvent, has been used to investigate excited-state intramolecular proton-transfer mechanisms. The study used time-dependent density functional theory to show that single- and double-proton-transfer mechanisms exist simultaneously in excited states. This finding contrasts previous experimental reports and indicates a more complex behavior of such compounds in excited states (Tang et al., 2017).

2. Synthesis of Quinoline Ring Systems

2-Chloroquinoline-3-carbaldehyde and related analogs, including compounds in the methylcyclohexane family, are significant in synthesizing quinoline ring systems. These systems have various biological evaluations and synthetic applications, illustrating the chemical versatility and potential pharmaceutical importance of such compounds (Hamama et al., 2018).

3. Derivatives for Synthetic and Biological Applications

Studies have shown the synthesis of various substituted 1,3-dioxolanes derived from carbocyclic aldehydes, including 3-methylcyclohexane-1-carbaldehyde. These derivatives have been analyzed for their reactions with different agents, suggesting their potential in diverse synthetic and biological applications (Kerimov, 2001).

4. Combustion and Pyrolysis Studies

Methylcyclohexane, a closely related compound, has been extensively studied for its combustion chemistry. This research is crucial for developing kinetic models for larger cycloalkanes and practical fuels, highlighting the importance of methylcyclohexane derivatives in energy and combustion research (Wang et al., 2014).

5. Organocatalytic Synthesis

Organocatalytic domino reactions involving compounds like this compound have been used to synthesize functionalized spirocyclohexane carbaldehydes. These reactions exhibit high chemical yields and stereoselectivity, demonstrating the compound's utility in advanced organic synthesis (Anwar et al., 2014).

Safety and Hazards

The compound is classified as a flammable liquid and it can cause skin irritation and serious eye irritation . It is recommended to handle it with protective gloves, protective clothing, and eye protection . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

3-methylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKKNBBQMSBFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562281 | |

| Record name | 3-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-16-9 | |

| Record name | 3-Methylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.